An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminophenyl)-N,N-dimethylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminophenyl)-N,N-dimethylbenzamide
Introduction
4-(2-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl derivative with a chemical structure that suggests its potential utility in medicinal chemistry and materials science. The molecule incorporates a flexible biphenyl core, a key structural motif in many biologically active compounds, along with a dimethylbenzamide group and a primary amine. These functional groups are anticipated to govern its physicochemical properties, which in turn dictate its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals to effectively design experiments, predict its pharmacokinetic profile, and develop new applications.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(2-Aminophenyl)-N,N-dimethylbenzamide. In the absence of extensive experimentally-derived data for this specific molecule, this guide integrates theoretical predictions with established experimental methodologies for its characterization, drawing upon data from structurally analogous compounds.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
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IUPAC Name: 4-(2-aminophenyl)-N,N-dimethylbenzamide[1]
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Synonyms: 2'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide[2]
The molecular structure, depicted below, reveals a biphenyl scaffold where one phenyl ring is substituted with an N,N-dimethylcarboxamide group at the 4-position, and the other phenyl ring is substituted with an amino group at the 2-position.
Caption: 2D Chemical Structure of 4-(2-Aminophenyl)-N,N-dimethylbenzamide.
Physicochemical Properties: A Quantitative Overview
The following table summarizes the available and predicted physicochemical properties of 4-(2-Aminophenyl)-N,N-dimethylbenzamide. It is important to note that most of the quantitative data are computed predictions due to the scarcity of published experimental values for this specific molecule.
| Property | Value/Prediction | Data Type | Source & Notes |
| Molecular Weight | 240.30 g/mol | Calculated | [1][2] |
| Appearance | White to off-white solid | Predicted | Based on general knowledge of similar aromatic amides. |
| Melting Point | Not available | Experimental | Data for the analogous N,N-dimethylbenzamide is 43-45 °C.[3][4] The introduction of the aminophenyl group is expected to increase the melting point due to potential for intermolecular hydrogen bonding. |
| Boiling Point | Not available | Experimental | For N,N-dimethylbenzamide, the boiling point is 132-133 °C at 15 mmHg.[3][5] Significant decomposition at atmospheric pressure is likely for the target molecule. |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Predicted | The hydrophobic biphenyl core suggests low aqueous solubility, while the polar amide and amine groups would enhance solubility in polar organic solvents.[6][7] |
| pKa | Not available | Experimental | The primary aromatic amine is expected to have a pKa around 4-5, typical for anilines. The amide is generally considered neutral.[8] |
| LogP (XLogP3) | ~2.3 | Computed | This value suggests moderate lipophilicity.[9] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Computed | [9] |
| Hydrogen Bond Acceptors | 2 (from the C=O and -N(CH₃)₂ groups) | Computed | [9] |
| Rotatable Bond Count | 2 | Computed | [9] |
Experimental Methodologies for Physicochemical Characterization
To ensure scientific integrity, the determination of these properties must follow validated experimental protocols. The following sections detail the standard methodologies applicable to the characterization of 4-(2-Aminophenyl)-N,N-dimethylbenzamide.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[11]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.[12]
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[13]
Protocol: Shake-Flask Method for Aqueous Solubility
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Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Caption: Shake-Flask Method for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 4-(2-Aminophenyl)-N,N-dimethylbenzamide, the pKa of the primary amine is of particular interest as it will determine the extent of ionization at physiological pH. Potentiometric titration is a highly accurate method for pKa determination.[14][15][16]
Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.[16]
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine groups are protonated (the half-equivalence point).
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP) Measurement
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is a classical and reliable technique for its determination.[1][2][17]
Protocol: Shake-Flask Method for LogP Determination
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Solvent System: A biphasic system of n-octanol and water (or a buffer of a specific pH for LogD measurement) is prepared and mutually saturated.[18]
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Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the chemical structure of 4-(2-Aminophenyl)-N,N-dimethylbenzamide. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the two distinct phenyl rings, the N-methyl protons, and the amine protons. The ¹³C NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the amide.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching vibration of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.[19][20][21][22][23]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[9][24][25][26][27]
Conclusion
4-(2-Aminophenyl)-N,N-dimethylbenzamide is a molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its key physicochemical properties, integrating predicted data with established, rigorous experimental methodologies for their determination. For researchers and drug development professionals, the protocols and data presented herein serve as a foundational resource for further investigation and application of this promising chemical entity. The systematic characterization of these properties is a critical step in unlocking the full potential of 4-(2-Aminophenyl)-N,N-dimethylbenzamide in future scientific endeavors.
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